2-羟基-2-氮杂金刚烷

描述

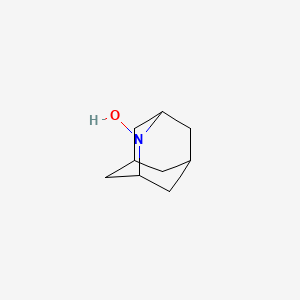

2-Hydroxy-2-azaadamantane is a carboxylate with potent antitumor activity . It is a white to gray to brown powder or crystal . It is also known as AZADOL .

Synthesis Analysis

2-Hydroxy-2-azaadamantane can be synthesized from primary alcohols, aldehydes, and celluloses . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-azaadamantane is C9H15NO . Its molecular weight is 153.23 . The IUPAC name is (1r,3r,5r,7r)-2-azaadamantan-2-ol .Chemical Reactions Analysis

2-Hydroxy-2-azaadamantane is a catalyst for the efficient C (sp3)-H bond functionalization of Isochroman . It is also used as a highly active catalyst for alcohol oxidation .. It is a solid at 20 degrees Celsius . The compound appears as a white to gray to brown powder or crystal .

科学研究应用

医药化学

氮杂金刚烷,包括2-羟基-2-氮杂金刚烷,是金刚烷的含氮类似物 . 与金刚烷类似物相比,它们的亲脂性较低,这会影响它们与生物靶标的相互作用和生物利用度 . 在过去十年中,关于氮杂金刚烷及其衍生物的反应性和生物活性研究的出版物数量显著增加,表明这些化合物具有巨大的理论和实际意义 .

抗菌活性

关于二氮杂金刚烷的生物活性的大多数研究都集中在抗菌和抗肿瘤活性的研究上 . 四苯基取代的二氮杂金刚烷和在氮杂金刚烷分子 2 位含有杂环基团的衍生物具有明显的抗菌活性 .

抗肿瘤活性

除了抗菌特性外,二氮杂金刚烷还显示出抗肿瘤活性的潜力 . 这使得它们成为潜在癌症治疗研究的有趣领域。

醇氧化催化剂

2-羟基-2-氮杂金刚烷已被证明是一种用于醇氧化的高效催化剂 . 它比该领域中著名的催化剂TEMPO表现出更高的活性 .

邻二醇的一锅氧化断裂

该化合物已被用于AZADO催化的邻二醇一锅氧化断裂为(二)羧酸 . 这是有机合成领域的一项重大应用。

功能性金刚烷衍生物的合成

不饱和金刚烷衍生物的高反应活性为其作为合成各种功能性金刚烷衍生物的起始原料提供了广泛的机会 .

高能燃料和油的生产

不饱和金刚烷衍生物,包括2-羟基-2-氮杂金刚烷,可用于生产热稳定和高能燃料和油 .

金刚石状大块聚合物的制备

这些化合物可用于制备更高金刚石状大块聚合物,例如金刚石体 . 这是材料科学领域一个很有前景的研究方向。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-Hydroxy-2-azaadamantane is the C (sp3)-H bond in organic compounds . This compound acts as a catalyst for the efficient functionalization of this bond .

Mode of Action

2-Hydroxy-2-azaadamantane interacts with its target by catalyzing the oxidation of alcohols . It has been reported that 2-Hydroxy-2-azaadamantane, also known as AZADOL®, exhibits excellent catalytic activity, enabling the oxidation of a variety of alcohols . This catalytic reaction undergoes the mechanism of 2-azadamantane-N-oxygen (AZADO), so that 2-Hydroxy-2-azaadamantane presents the same properties as AZADO .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxy-2-azaadamantane is the oxidation of alcohols to their corresponding aldehydes or ketones . This transformation is fundamental in organic synthesis . The highly active nature of 2-Hydroxy-2-azaadamantane has spurred further use in alcohol oxidations .

Pharmacokinetics

It is known that 2-hydroxy-2-azaadamantane has better storage stability than azado . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 2-Hydroxy-2-azaadamantane is the efficient oxidation of alcohols to their corresponding aldehydes or ketones . This compound has been found to exhibit excellent catalytic activity, enabling the oxidation of a variety of alcohols .

Action Environment

The action of 2-Hydroxy-2-azaadamantane is influenced by the presence of an oxidizing agent . In the presence of such an agent, the catalytic reaction undergoes the mechanism of AZADO . The storage conditions can also influence the stability of this compound . It is recommended to store 2-Hydroxy-2-azaadamantane at room temperature, preferably in a cool and dark place .

生化分析

Biochemical Properties

2-Hydroxy-2-azaadamantane is a catalyst for the efficient C (sp3)-H bond functionalization of Isochroman . It has been shown that 2-Hydroxy-2-azaadamantane can be synthesized from primary alcohols, aldehydes, and celluloses .

Cellular Effects

It is known that it has a potent antitumor activity .

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-2-azaadamantane involves the oxidation of α-hydroxy acids to α-keto acids . This process is catalyzed by 2-azaadamantane N-oxyl (AZADO), a nitroxyl radical catalyst . The use of molecular oxygen as a cooxidant enables the desired chemoselective oxidation to α-keto acids .

Temporal Effects in Laboratory Settings

It is known that the reaction time of 2-Hydroxy-2-azaadamantane is fast and the reaction products are stable .

属性

IUPAC Name |

2-hydroxy-2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXINVPZIZMFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxy-2-azaadamantane contribute to understanding the reactivity of cobalt(III)-superoxido complexes?

A: 2-hydroxy-2-azaadamantane (AZADOL) serves as a hydrogen atom donor in this study []. Researchers used AZADOL to investigate how effectively cobalt(III)-superoxido complexes, stabilized by different ligands, could abstract a hydrogen atom (H-atom). This process mimics a crucial step in the conversion of superoxide (O2−) to hydroperoxide (OOH−) by certain enzymes. By analyzing the rate of reaction between the cobalt(III)-superoxido complexes and AZADOL, researchers gained insights into how the electronic and structural properties of the supporting ligands influence the reactivity of the superoxide species bound to the cobalt(III) center [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

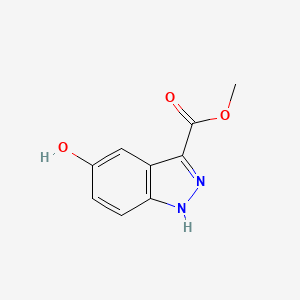

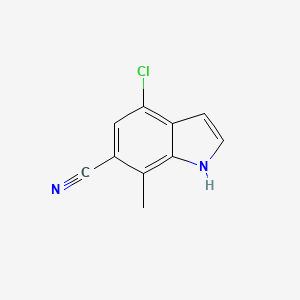

![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)